(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine
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Overview
Description
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound features a pyrrolidine ring substituted with a methanamine group and a 3,4-dimethylphenyl group. It is a versatile compound used in various scientific research fields due to its unique structural properties.
Preparation Methods
The synthesis of (1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Substitution with Methanamine Group:
Attachment of the 3,4-Dimethylphenyl Group: The final step involves the attachment of the 3,4-dimethylphenyl group to the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine can be compared with other similar compounds, such as:
(1-(3,4-Dimethylphenyl)pyrrolidin-2-yl)methanamine: This compound has a similar structure but with the methanamine group attached to the 2-position of the pyrrolidine ring.
(1-(3,4-Dimethylphenyl)pyrrolidin-4-yl)methanamine: In this compound, the methanamine group is attached to the 4-position of the pyrrolidine ring.
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)ethanamine: This compound features an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-10-3-4-13(7-11(10)2)15-6-5-12(8-14)9-15/h3-4,7,12H,5-6,8-9,14H2,1-2H3 |
InChI Key |
NKSNHGAXYRKHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2)CN)C |
Origin of Product |
United States |
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